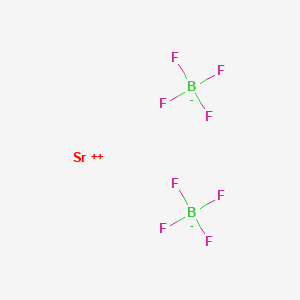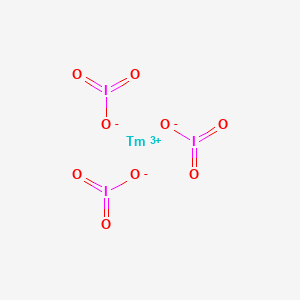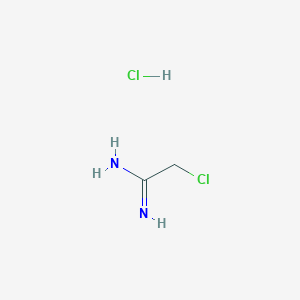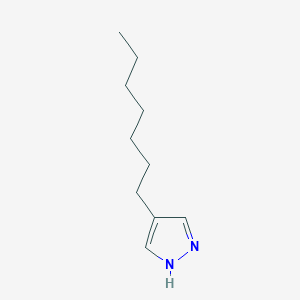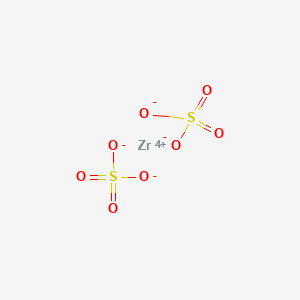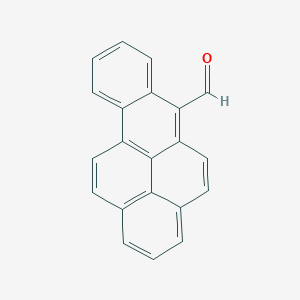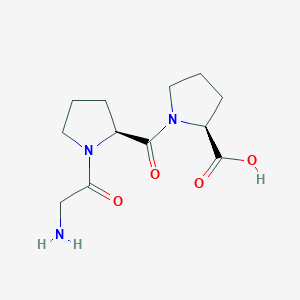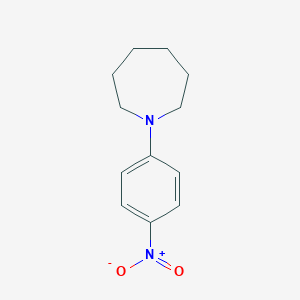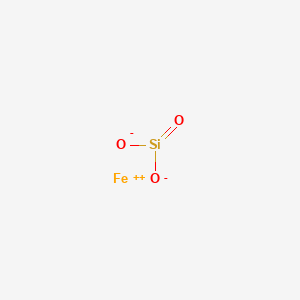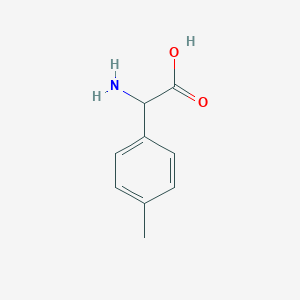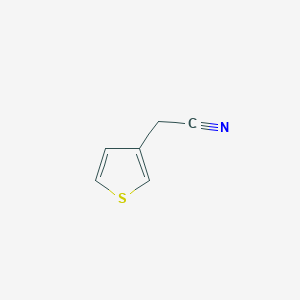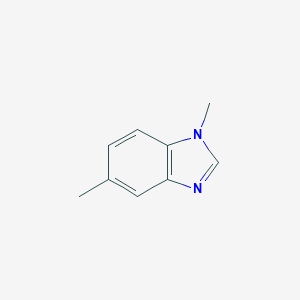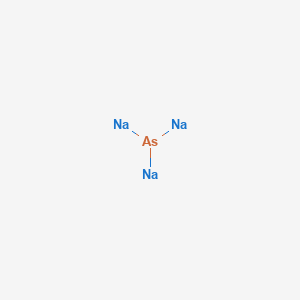
Sodium arsenide (Na3As)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium arsenide (Na3As) is an inorganic compound that is widely used in scientific research. It is a highly toxic and reactive compound that is mainly used for its unique properties in various fields of study. The compound is synthesized using different methods, and its mechanism of action is well-understood.
作用機序
Sodium arsenide is a highly toxic compound that acts by inhibiting the activity of enzymes involved in cellular respiration. It binds to the sulfhydryl groups of enzymes and disrupts their activity, leading to cellular damage and death. The compound also induces oxidative stress and DNA damage, leading to apoptosis and necrosis.
生化学的および生理学的効果
Sodium arsenide has several biochemical and physiological effects, including the inhibition of cellular respiration, induction of oxidative stress, and DNA damage. The compound also affects the activity of several enzymes involved in metabolic pathways, leading to cellular damage and death. Additionally, it affects the immune system and can cause immunosuppression.
実験室実験の利点と制限
Sodium arsenide is a highly reactive and toxic compound that has several advantages and limitations for lab experiments. Its unique properties make it an ideal reagent for the synthesis of other arsenic compounds and as a dopant in semiconductor research. However, its toxicity and reactivity make it challenging to handle, and strict safety measures must be taken when working with the compound.
将来の方向性
There are several future directions for the study of sodium arsenide. One area of research is the development of safer and more efficient methods for the synthesis of the compound. Additionally, the study of the compound's effects on cellular signaling pathways and gene expression is an area of active research. Moreover, the use of sodium arsenide as a potential anticancer agent is an area of interest, and several studies have shown promising results in preclinical models.
Conclusion:
In conclusion, sodium arsenide is a highly reactive and toxic compound that has several unique properties that make it an ideal reagent for scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound's toxicity and reactivity make it challenging to handle, and strict safety measures must be taken when working with the compound. However, its unique properties make it an essential tool in various fields of study.
合成法
Sodium arsenide is synthesized using different methods, including the reaction of sodium and arsenic, the reaction of sodium hydride and arsenic trioxide, and the reaction of sodium and arsenic oxide. The most common method is the reaction of sodium and arsenic in a sealed tube under high temperature and pressure. The reaction produces sodium arsenide as a black solid that is highly reactive and toxic.
科学的研究の応用
Sodium arsenide is widely used in scientific research due to its unique properties. It is mainly used in the field of semiconductor research, where it is used as a dopant for the production of n-type semiconductors. It is also used in the synthesis of other arsenic compounds and as a reagent in organic synthesis. Additionally, it is used in the study of metal arsenides and their properties.
特性
CAS番号 |
12044-25-6 |
|---|---|
製品名 |
Sodium arsenide (Na3As) |
分子式 |
AsNa3 |
分子量 |
143.8909 g/mol |
IUPAC名 |
disodioarsanylsodium |
InChI |
InChI=1S/As.3Na |
InChIキー |
MMQSOEGXVXPNSH-UHFFFAOYSA-N |
SMILES |
[Na][As]([Na])[Na] |
正規SMILES |
[Na][As]([Na])[Na] |
その他のCAS番号 |
12044-25-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)
